3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate
Description
Introduction to 3-(tert-Butyl) 4-Methyl 2-Aminothiophene-3,4-Dicarboxylate
Structural Identification and IUPAC Nomenclature
The compound’s systematic name, 3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate , adheres to IUPAC guidelines for heterocyclic systems. The thiophene ring (C₄H₃S) serves as the core structure, with substituents at positions 2, 3, and 4:
- Position 2 : A primary amino group (-NH₂), imparting nucleophilic character.
- Position 3 : A tert-butyl ester (-COO-tert-butyl), introducing steric bulk.
- Position 4 : A methyl ester (-COOCH₃), enhancing electrophilicity.
The molecular formula C₁₁H₁₅NO₄S corresponds to a molecular weight of 257.31 g/mol . Key physicochemical properties include a predicted boiling point of 343.4±37.0°C and a density of 1.245±0.06 g/cm³ .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate |
| Molecular Formula | C₁₁H₁₅NO₄S |
| Molecular Weight | 257.31 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(SC=C1C(=O)OC)N |
| InChI Key | APURPVNKEXTUKF-UHFFFAOYSA-N |
The planar thiophene ring facilitates π-conjugation, while the tert-butyl group’s steric hindrance moderates intermolecular interactions, influencing crystallinity and solubility.
Historical Context of 2-Aminothiophene Derivatives in Heterocyclic Chemistry
2-Aminothiophenes emerged as critical heterocycles following Karl Gewald’s 1965 discovery of the Gewald reaction , a three-component condensation of ketones, cyanoesters, and sulfur. This methodology enabled efficient synthesis of polysubstituted 2-aminothiophenes, overcoming earlier limitations in accessing diverse derivatives.
Evolution of Synthetic Strategies
- Classical Gewald Reaction : Involves Knoevenagel condensation between ketones and cyanoesters, followed by sulfur incorporation. For example, cyclohexanone and methyl cyanoacetate yield dimethyl 2-aminothiophene-3,4-dicarboxylate.
- Microwave-Assisted Optimization : Modern adaptations reduce reaction times from hours to minutes (e.g., 30-minute microwave irradiation) while improving yields (57–95%).
Biological and Material Applications
2-Aminothiophenes exhibit:
Significance of Ester Functionalization in Thiophene-Based Architectures
Ester groups in 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate serve dual roles:
Electronic Modulation
- Electron-Withdrawing Effects : The ester carbonyl groups (-COOR) polarize the thiophene ring, stabilizing electron-deficient intermediates during electrophilic substitution.
- Conjugation Extension : Ester substituents enhance π-orbital overlap, critical for charge transport in conductive polymers.
Steric and Solubility Considerations
- tert-Butyl Group : The bulky tert-butyl ester reduces crystallinity, improving solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran).
- Methyl Ester : Provides a balance between reactivity (hydrolyzable to carboxylic acids) and stability under basic conditions.
Comparative Analysis of Ester Impacts
| Ester Group | Electronic Effect | Solubility Profile | Reactivity |
|---|---|---|---|
| tert-Butyl (-OtBu) | Moderate EWG | High in nonpolar solvents | Steric hindrance limits reactions |
| Methyl (-OMe) | Strong EWG | Moderate in polar solvents | Prone to hydrolysis |
EWG = Electron-withdrawing group
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)7-6(9(13)15-4)5-17-8(7)12/h5H,12H2,1-4H3 |
InChI Key |
APURPVNKEXTUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction remains the most widely used method for synthesizing 2-aminothiophene derivatives, including 3-(tert-butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate. This one-pot, three-component reaction involves:
- Methyl pyruvate (ketone component)
- Ethyl cyanoacetate (activated nitrile)
- Elemental sulfur (S₈)
- Base catalyst (e.g., morpholine, diethylamine)
Standard Procedure
A representative synthesis involves mixing methyl pyruvate (32.50 g, 318.4 mmol), ethyl cyanoacetate (32.75 g, 289.5 mmol), sulfur (11.20 g, 43.66 mmol), and 150 mL of N,N-dimethylformamide (DMF) under nitrogen. The mixture is stirred at 65°C for 6 hours, cooled, and quenched with ice water. The precipitate is filtered and recrystallized from ethanol to yield the product as a yellow solid (90% yield).
Key Reaction Parameters:
| Parameter | Value/Detail |
|---|---|
| Temperature | 65°C |
| Solvent | DMF |
| Catalyst | Morpholine (20 mol%) |
| Reaction Time | 6 hours |
| Yield | 90% |
Mechanism
The reaction proceeds via:
Solvent-Free Modifications
Recent green chemistry approaches eliminate solvents to reduce environmental impact. In one protocol, a mixture of methyl pyruvate (1.0 equiv), ethyl cyanoacetate (1.1 equiv), sulfur (1.2 equiv), and morpholine (1.5 equiv) is ground in a mortar for 20 minutes. The exothermic reaction completes within 40 minutes, yielding the product at 85% purity after washing with cold ethanol.
Advantages:
- Reduced waste : No solvent disposal required.
- Faster kinetics : Reaction completes in <1 hour vs. 6 hours in DMF.
Ultrasound-Assisted Synthesis
Ultrasonic irradiation accelerates the Gewald reaction by enhancing mass transfer and cavitation. A typical setup involves sonicating methyl pyruvate, ethyl cyanoacetate, sulfur, and morpholine at 40 kHz for 30 minutes, achieving a 78% yield.
Comparative Data:
| Method | Yield (%) | Time (h) |
|---|---|---|
| Conventional DMF | 90 | 6 |
| Solvent-Free | 85 | 0.67 |
| Ultrasound | 78 | 0.5 |
Industrial-Scale Production
For bulk synthesis, continuous flow reactors are employed to maintain consistent temperature and mixing. A patented process uses:
- Methyl pyruvate (10 kg batches)
- Ethyl cyanoacetate (9.8 kg)
- Sulfur (3.4 kg)
- Diethylamine (4.2 L)
Reactants are pumped through a heated (70°C) tubular reactor with a residence time of 2 hours, achieving a throughput of 15 kg/day.
Alternative Synthetic Routes
Two-Step Synthesis via α-Mercaptoketone
Optimization Strategies
Catalyst Screening
| Catalyst | Yield (%) |
|---|---|
| Morpholine | 90 |
| Diethylamine | 88 |
| Piperidine | 82 |
| DBU | 75 |
Temperature Effects
| Temperature (°C) | Yield (%) |
|---|---|
| 50 | 65 |
| 65 | 90 |
| 80 | 87 |
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents like acetic anhydride for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various acylated or alkylated derivatives .
Scientific Research Applications
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate with structurally or functionally related compounds:
Key Differences
Oxazolidine/Morpholine: Nitrogen-containing cores (oxazolidine is a 5-membered ring; morpholine is 6-membered) used in chiral synthesis or as pharmacokinetic modifiers . Quinoline: Larger aromatic system with nitrogen, suited for targeting DNA or enzymes .
Methyl ester (vs. ethyl or larger esters) may improve solubility in polar solvents.
Synthetic Routes: Thiophene derivatives are often synthesized via Gewald reactions (ketones + cyanoacetates + sulfur), whereas oxazolidines/morpholines require cyclization of amino alcohols or serine derivatives with acetone/2,2-dimethoxypropane .
Applications: Thiophenes: Used in optoelectronics and as enzyme inhibitors (e.g., COX-2). Oxazolidines: Key intermediates in enantioselective synthesis (e.g., antibiotics) . Quinolines: Explored for antimalarial and anticancer activity .
Physical and Chemical Properties
While specific data for 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate is unavailable, analogues provide insights:
- Melting Points: Quinoline derivatives (e.g., 3t, 3u) melt at 116–134°C, influenced by halogen substituents .
- Solubility : tert-Butyl esters generally enhance lipid solubility, favoring membrane permeability in drug design .
- Stability : Oxazolidines are prone to ring-opening under acidic conditions, whereas thiophenes are more thermally stable .
Biological Activity
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate (CAS No. 2377740-99-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate is C₁₄H₁₈N₂O₄S. The compound features a thiophene ring, which is known for its diverse biological activities. The tert-butyl and methyl groups enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate exhibit significant antioxidant properties. These properties are often evaluated using assays such as ABTS and FRAP. In a study assessing related thiophene derivatives, the compounds demonstrated high radical-scavenging activity, with IC50 values significantly lower than standard antioxidants like Trolox .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate | TBD | |
| Trolox | 91.8 | |
| BHT | TBD |
Enzyme Inhibition
Thiophene derivatives are also known for their ability to inhibit enzymes involved in various biochemical pathways. For instance, compounds with similar structures have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . This inhibition can lead to increased levels of acetylcholine in synapses, potentially improving cognitive function.
Neuroprotective Effects
A study investigating the neuroprotective effects of thiophene derivatives found that compounds similar to 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in cell survival .
Anticancer Potential
Another area of research focuses on the anticancer potential of thiophene derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins. The specific mechanisms remain under investigation but suggest a promising therapeutic avenue for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
